molecular formula C15H13NOS B259620 Benzonitrile, 2-benzylthio-4-methoxy-

Benzonitrile, 2-benzylthio-4-methoxy-

Cat. No. B259620
M. Wt: 255.3 g/mol
InChI Key: XKORWKDFERVRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 2-benzylthio-4-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a yellowish liquid that is soluble in organic solvents and has a distinct odor.

Scientific Research Applications

Benzonitrile, 2-benzylthio-4-methoxy- has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticancer activity, making it a potential candidate for the development of new cancer therapies. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, benzonitrile, 2-benzylthio-4-methoxy- has been used as a building block for the synthesis of other compounds with potential biological activities.

Mechanism of Action

The mechanism of action of benzonitrile, 2-benzylthio-4-methoxy- is not fully understood. However, studies have suggested that it may exert its anticancer activity through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been suggested that it may induce cell death in cancer cells through the activation of apoptosis.
Biochemical and Physiological Effects:
Benzonitrile, 2-benzylthio-4-methoxy- has been shown to exhibit both biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting antioxidant and anti-inflammatory properties. In addition, it has been shown to inhibit the growth of certain bacterial strains, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using benzonitrile, 2-benzylthio-4-methoxy- in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments. In addition, the synthesis method for benzonitrile, 2-benzylthio-4-methoxy- can be complex and time-consuming, which may limit its availability for certain research projects.

Future Directions

There are several future directions for the research and development of benzonitrile, 2-benzylthio-4-methoxy-. One potential direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of benzonitrile, 2-benzylthio-4-methoxy- and its potential side effects.

Synthesis Methods

Benzonitrile, 2-benzylthio-4-methoxy- can be synthesized through a multi-step process that involves the reaction of 2-methylthiophenol with benzyl chloride, followed by the reaction of the resulting product with sodium methoxide and benzonitrile. The final product is then purified through distillation or recrystallization. This synthesis method has been optimized to produce high yields of the compound with high purity.

properties

Product Name

Benzonitrile, 2-benzylthio-4-methoxy-

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

2-benzylsulfanyl-4-methoxybenzonitrile

InChI

InChI=1S/C15H13NOS/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3

InChI Key

XKORWKDFERVRPZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C#N)SCC2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)C#N)SCC2=CC=CC=C2

Origin of Product

United States

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